molecular formula C9H9ClO4S B1363584 3-(4-(Chlorosulfonyl)phenyl)propanoic acid CAS No. 63545-54-0

3-(4-(Chlorosulfonyl)phenyl)propanoic acid

Cat. No.: B1363584
CAS No.: 63545-54-0
M. Wt: 248.68 g/mol
InChI Key: INJMPXHPNFJMLG-UHFFFAOYSA-N
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Description

3-(4-(Chlorosulfonyl)phenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorosulfonyl group. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical syntheses .

Mechanism of Action

Target of Action

This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into other compounds that interact with specific biological targets.

Action Environment

It is known to be moisture sensitive and reacts with water . It is also incompatible with oxidizing agents, bases, and active metals .

Biochemical Analysis

Biochemical Properties

3-(4-(Chlorosulfonyl)phenyl)propanoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can interact with various enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. The compound is known to react with water and is moisture-sensitive . It is incompatible with oxidizing agents, bases, and active metals . The interactions of this compound with biomolecules can lead to modifications in their structure and function, which can be utilized in various biochemical assays and studies.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The chlorosulfonyl group can form covalent bonds with cellular proteins, leading to changes in their activity and function. These modifications can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chlorosulfonyl group can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is moisture-sensitive and reacts with water, which can lead to its degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical pathways. At high doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying enzyme activity and gene expression

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . These processes are crucial for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid typically involves the chlorosulfonation of 3-phenylpropanoic acid. The reaction is carried out by treating 3-phenylpropanoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: 3-phenylpropanoic acid.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Chlorosulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The compound reacts with water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

    Hydrolysis: Water, under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

3-(4-(Chlorosulfonyl)phenyl)propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Chlorophenyl)sulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    3-(4-(Methylsulfonyl)phenyl)propanoic acid: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.

Uniqueness

3-(4-(Chlorosulfonyl)phenyl)propanoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of sulfonamide and sulfonate derivatives, which are important in pharmaceuticals and other chemical industries .

Properties

IUPAC Name

3-(4-chlorosulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJMPXHPNFJMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374066
Record name 3-[4-(Chlorosulfonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63545-54-0
Record name 3-[4-(Chlorosulfonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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